Ethyl 2-(2-(4-ethoxy-3-methoxyphenyl)-3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(2-(4-ethoxy-3-methoxyphenyl)-3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate is a synthetic organic compound. It is characterized by its complex structure, which includes multiple functional groups such as ethoxy, methoxy, fluoro, and thiazole. Compounds like this are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, each designed to introduce specific functional groups and structural features. Common synthetic routes might include:
Formation of the Pyrrole Ring: This could involve a condensation reaction between an amine and a diketone.
Introduction of the Thiazole Ring: This might be achieved through a cyclization reaction involving a thioamide and a haloketone.
Functional Group Modifications: Steps to introduce the ethoxy, methoxy, and fluoro groups, likely through substitution reactions.
Industrial Production Methods
Industrial production of such compounds often involves optimizing the synthetic route for scalability, yield, and cost-effectiveness. This might include the use of continuous flow reactors and automated synthesis equipment.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxy and methoxy groups.
Reduction: Reduction reactions might target the carbonyl groups within the structure.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
The products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, such compounds are often studied for their reactivity and potential as intermediates in the synthesis of more complex molecules.
Biology
Biologically, these compounds might be investigated for their interactions with enzymes and receptors, potentially leading to the development of new pharmaceuticals.
Medicine
In medicine, the compound could be explored for its therapeutic potential, such as anti-inflammatory, anti-cancer, or antimicrobial activities.
Industry
Industrially, these compounds might be used in the development of new materials, such as polymers or coatings, due to their unique chemical properties.
Mechanism of Action
The mechanism of action for such a compound would depend on its specific biological target. Generally, it might interact with proteins or nucleic acids, altering their function. For example, it could inhibit an enzyme by binding to its active site or modulate a receptor’s activity by acting as an agonist or antagonist.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-(2-(4-ethoxy-3-methoxyphenyl)-3-(3-fluorobenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate
- Ethyl 2-(2-(4-ethoxy-3-methoxyphenyl)-3-(4-methylbenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate
Uniqueness
The uniqueness of the compound lies in its specific combination of functional groups and structural features, which can confer unique chemical and biological properties. For example, the presence of both fluoro and methoxy groups might enhance its binding affinity to certain biological targets compared to similar compounds without these groups.
Properties
CAS No. |
617697-29-7 |
---|---|
Molecular Formula |
C28H27FN2O7S |
Molecular Weight |
554.6 g/mol |
IUPAC Name |
ethyl 2-[(3E)-2-(4-ethoxy-3-methoxyphenyl)-3-[(3-fluoro-4-methylphenyl)-hydroxymethylidene]-4,5-dioxopyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C28H27FN2O7S/c1-6-37-19-11-10-16(13-20(19)36-5)22-21(23(32)17-9-8-14(3)18(29)12-17)24(33)26(34)31(22)28-30-15(4)25(39-28)27(35)38-7-2/h8-13,22,32H,6-7H2,1-5H3/b23-21+ |
InChI Key |
AEBVRDYQGNCHNB-XTQSDGFTSA-N |
Isomeric SMILES |
CCOC1=C(C=C(C=C1)C2/C(=C(/C3=CC(=C(C=C3)C)F)\O)/C(=O)C(=O)N2C4=NC(=C(S4)C(=O)OCC)C)OC |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2C(=C(C3=CC(=C(C=C3)C)F)O)C(=O)C(=O)N2C4=NC(=C(S4)C(=O)OCC)C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.